![molecular formula C21H15N3O6 B14358796 N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide CAS No. 93576-79-5](/img/structure/B14358796.png)
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the condensation of p-hydroxy acetanilide with p-chloronitrobenzene in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (135-140°C) . The intermediate product is then subjected to further reactions to introduce the nitro and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets through its nitro and phenyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and DNA, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroscanate: An anthelmintic drug with a similar nitro-phenyl structure.
Nitrofen: An herbicide structurally related to nitroscanate.
Amoscanate, Amocarzine, Nitrodan: Other anthelmintic drugs belonging to the nitro phenyl class.
Uniqueness
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide is unique due to its specific arrangement of nitro and phenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93576-79-5 |
|---|---|
Molekularformel |
C21H15N3O6 |
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
N-[2-nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H15N3O6/c25-21(13-6-15-4-2-1-3-5-15)22-19-12-11-18(14-20(19)24(28)29)30-17-9-7-16(8-10-17)23(26)27/h1-14H,(H,22,25) |
InChI-Schlüssel |
LSLINCFBYOQVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
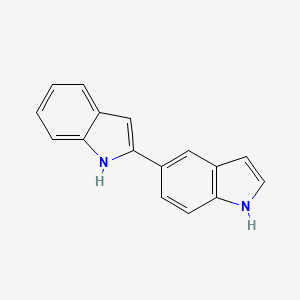
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
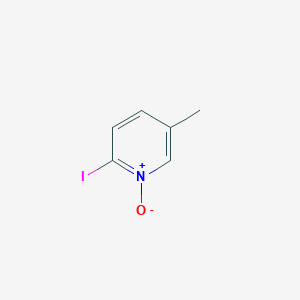
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)

![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
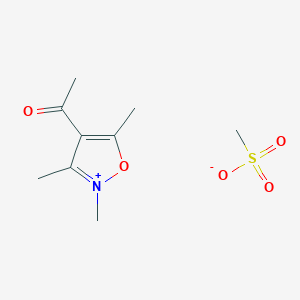
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
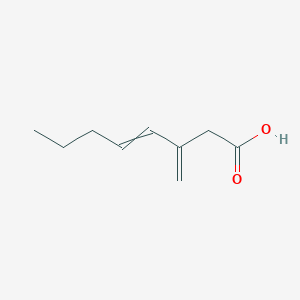
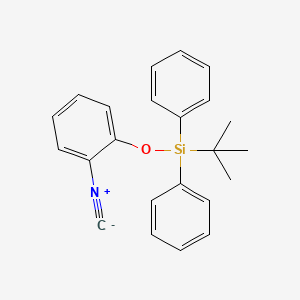
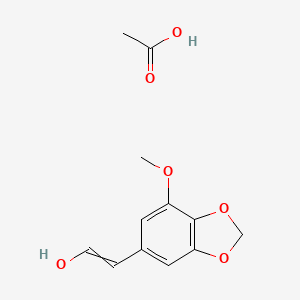

![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
